![molecular formula C21H19N3O5 B12215534 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12215534.png)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzofuran core, an oxadiazole ring, and a dimethoxyphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with 3,6-dimethyl-1-benzofuran-2-carboxylic acid under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide have been tested against various cancer cell lines:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
In one study, compounds containing the oxadiazole moiety showed IC50 values ranging from 0.11 to 5.13 µM against these cell lines, indicating potent antiproliferative effects . The presence of electron-withdrawing groups at specific positions on the aromatic rings was crucial for enhancing biological activity.
Antimicrobial Properties
There is emerging evidence that oxadiazole derivatives possess antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains and have shown promising results . This suggests a potential application in developing new antimicrobial agents.
Case Study 1: Anticancer Evaluation
In a study conducted by Kumar et al., a series of oxadiazole derivatives were synthesized and tested against MCF-7 and HCT-116 cell lines. The most active compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Assessment
Another study explored the antimicrobial properties of oxadiazole derivatives against E. coli and S. aureus. The results indicated that some derivatives exhibited MIC values comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and oxadiazole-containing molecules. Examples are:
- 3,6-dimethyl-1-benzofuran-2-carboxamide
- 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C20H19N3O5 |
Molecular Weight | 381.4 g/mol |
IUPAC Name | This compound |
InChI Key | ACTQDCFJGIFKCN-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific cellular receptors to modulate their activity.
- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in critical biological processes.
- Signaling Pathway Modulation : The compound can affect signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have demonstrated cytotoxic effects against a variety of cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in tumor cells through various pathways:
- Cytotoxicity Studies : A study reported that derivatives of oxadiazole exhibited IC50 values ranging from 2.76 µM to 9.27 µM against several human tumor cell lines including HeLa and CaCo-2 .
Antimicrobial Activity
Compounds with oxadiazole structures have also been evaluated for their antimicrobial properties. They have shown effectiveness against both bacterial and fungal strains:
- Antibacterial and Antifungal Testing : The presence of methoxy groups in similar compounds has been linked to enhanced antimicrobial activity against pathogens such as E. coli and S. aureus .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been shown to possess:
- Anti-inflammatory Properties : Some studies suggest that these compounds can reduce inflammation markers in vitro.
- Antiviral Activity : Certain derivatives have demonstrated effectiveness against viral infections through inhibition of viral replication .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Properties
Molecular Formula |
C21H19N3O5 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O5/c1-11-5-7-14-12(2)19(28-16(14)9-11)21(25)22-20-18(23-29-24-20)13-6-8-15(26-3)17(10-13)27-4/h5-10H,1-4H3,(H,22,24,25) |
InChI Key |
RGLZPMAPWXOLEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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